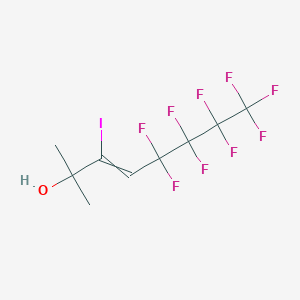
5,5,6,6,7,7,8,8,8-Nonafluoro-3-iodo-2-methyloct-3-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5,6,6,7,7,8,8,8-Nonafluoro-3-iodo-2-methyloct-3-en-2-ol: is a fluorinated organic compound characterized by the presence of multiple fluorine atoms, an iodine atom, and a hydroxyl group. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5,6,6,7,7,8,8,8-Nonafluoro-3-iodo-2-methyloct-3-en-2-ol typically involves multiple steps, starting with the preparation of the fluorinated precursor. The key steps include:
Fluorination: Introduction of fluorine atoms into the hydrocarbon chain using reagents such as elemental fluorine or fluorinating agents like sulfur tetrafluoride.
Iodination: Incorporation of the iodine atom through halogen exchange reactions, often using iodine or iodine monochloride.
Hydroxylation: Introduction of the hydroxyl group via hydroboration-oxidation or other suitable methods.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form corresponding carbonyl compounds.
Reduction: The iodine atom can be reduced to form non-iodinated derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiols.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of non-iodinated fluorinated alcohols.
Substitution: Formation of azido or thiol-substituted fluorinated compounds.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in catalytic reactions due to its electron-withdrawing fluorine atoms.
Materials Science: Incorporated into polymers to enhance their thermal and chemical stability.
Biology:
Bioconjugation: Utilized in the modification of biomolecules for imaging and therapeutic purposes.
Medicine:
Drug Development: Investigated for its potential as a building block in the synthesis of pharmaceuticals with improved bioavailability and metabolic stability.
Industry:
Coatings: Applied in the formulation of high-performance coatings with superior resistance to chemicals and environmental degradation.
Mechanism of Action
The mechanism of action of 5,5,6,6,7,7,8,8,8-Nonafluoro-3-iodo-2-methyloct-3-en-2-ol is primarily influenced by its fluorinated structure. The electron-withdrawing nature of the fluorine atoms enhances the compound’s reactivity and stability. The iodine atom can participate in halogen bonding, influencing molecular interactions and binding affinities. The hydroxyl group can form hydrogen bonds, contributing to the compound’s solubility and reactivity in aqueous environments.
Comparison with Similar Compounds
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol
- (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)oxirane
Uniqueness: 5,5,6,6,7,7,8,8,8-Nonafluoro-3-iodo-2-methyloct-3-en-2-ol stands out due to the presence of both iodine and multiple fluorine atoms, which impart unique reactivity and stability. The combination of these elements makes it particularly valuable in applications requiring high chemical resistance and specific molecular interactions.
Properties
CAS No. |
144295-00-1 |
|---|---|
Molecular Formula |
C9H8F9IO |
Molecular Weight |
430.05 g/mol |
IUPAC Name |
5,5,6,6,7,7,8,8,8-nonafluoro-3-iodo-2-methyloct-3-en-2-ol |
InChI |
InChI=1S/C9H8F9IO/c1-5(2,20)4(19)3-6(10,11)7(12,13)8(14,15)9(16,17)18/h3,20H,1-2H3 |
InChI Key |
RQUUNYKQJTVEJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















